
Aristolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristolane is a terpenoid fundamental parent and a sesquiterpene.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- Isolation from Red Algae : Aristolane sesquiterpenes, aristolan-10-ol-9-one and aristolan-8-en-1-one, were isolated from the red alga Laurencia similis. Their structures were established using NMR spectroscopic analyses (Ji, Li, Ding, & Wang, 2007).
- Isolation from Russula Mushrooms : Several aristolane sesquiterpenes were isolated from the fruiting bodies of Russula lepida and R. amarissima, including novel compounds like (1R,2S)-1,2-dihydroxyaristolone (Clericuzio, Cassino, Corana, & Vidari, 2012).
Biological Activities
- Antiviral and Antimicrobial Activities : A review highlighted the anti-viral, anti-microbial, and cytotoxic activities of aristolane terpenoids, underscoring their potential in medicinal applications (Durán-Peña et al., 2015).
- Cell Growth Inhibition : Compound 14, isolated from Russula lepida and R. amarissima, showed moderate cell growth inhibitory activity. This compound is associated with aristolane sesquiterpenes (Clericuzio et al., 2012).
- Antimicrobial Terpenoids : Terpenoids, including aristolane-type sesquiterpenoids, from the South China Sea soft coral Lemnalia sp., showed moderate antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Yan et al., 2021).
Unique Characteristics and Novel Compounds
- Novel Aristolane-Chalcone Derivative : Nardoaristolones A and B, novel terpenoids derived from aristolane-type sesquiterpenoid, were isolated from Nardostachys chinensis. Nardoaristolone A is the first reported aristolane-chalcone derivative (Liu et al., 2013).
- First Aristolane-Type Sesquiterpene Alkaloid : Lepidamine, isolated from Russula lepida, is the first aristolane-type sesquiterpene alkaloid discovered in nature (Tan, Dong, Hu, & Liu, 2003).
Propiedades
Fórmula molecular |
C15H26 |
|---|---|
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
(1aR,3aR,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13+,15+/m1/s1 |
Clave InChI |
MKGHZTWCWRGKCY-NTASLKFISA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
SMILES canónico |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



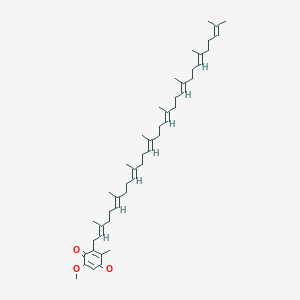


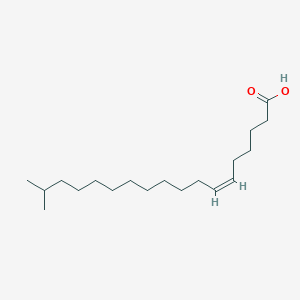


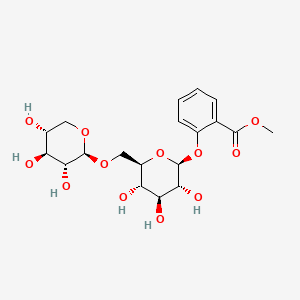

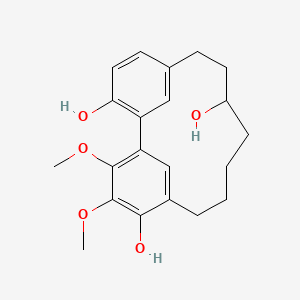
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1234685.png)
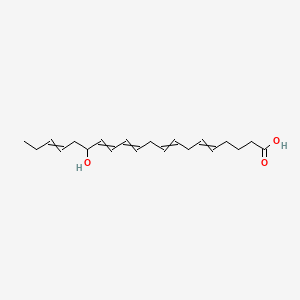

![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)
![(Z)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1234693.png)